1-(Benzyloxy)-4-(dimethylphosphoryl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-(dimethylphosphoryl)benzene is an organic compound characterized by the presence of a benzyloxy group and a dimethylphosphoryl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-(dimethylphosphoryl)benzene typically involves the reaction of benzyl alcohol with a phosphorylating agent under controlled conditions. One common method is the reaction of benzyl alcohol with dimethylphosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired production volume and purity requirements. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-(dimethylphosphoryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-(dimethylphosphoryl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(dimethylphosphoryl)benzene involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzyloxy group can enhance the compound’s lip
Properties
Molecular Formula |
C15H17O2P |
---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
1-dimethylphosphoryl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H17O2P/c1-18(2,16)15-10-8-14(9-11-15)17-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
ZAODEPRGRRTJGW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.